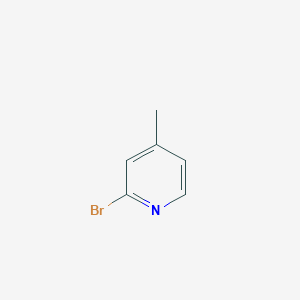

2-Bromo-4-methylpyridine

Descripción

2-Bromo-4-methylpyridine (CAS: 4926-28-7, molecular formula: C₆H₆BrN) is a brominated pyridine derivative with a methyl substituent at the C-4 position. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its electron-deficient aromatic ring and reactivity in cross-coupling reactions . Key physical properties include a boiling point of 87°C (at 10 mmHg), density of 1.545 g/cm³, and refractive index of 1.563 . Its GHS hazard codes (H301, H311, H332) highlight toxicity upon ingestion, skin contact, or inhalation .

Propiedades

IUPAC Name |

2-bromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZMVESSGLHDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370114 | |

| Record name | 2-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4926-28-7 | |

| Record name | 2-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From 4-Methylpyridin-2-amine:

Industrial Production Methods:

- Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions:

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki coupling reactions.

Substituted Pyridines: Formed through nucleophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

2-Bromo-4-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the development of drugs targeting neurological disorders. For instance, it has been used in the synthesis of pyridinylimidazole-type compounds that serve as potent inhibitors for specific biological targets, including p38α MAP kinase. Research indicates that derivatives synthesized from this compound exhibited improved inhibitory effects compared to previous methods.

Key Findings:

Agricultural Chemicals

In agrochemical applications, this compound is employed in the formulation of herbicides and fungicides. Its role is to enhance crop protection and increase agricultural yield by acting as a building block for more complex agrochemical structures.

Key Insights:

Material Science

The compound finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. Its chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.

Applications:

Organic Synthesis

As a building block in organic synthesis, this compound plays a significant role in creating complex organic molecules. It is utilized extensively in academic and industrial research settings.

Applications:

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent to aid in the detection and quantification of substances within complex mixtures. Its ability to form stable complexes with analytes allows for enhanced sensitivity and specificity in analytical methods.

Applications:

Case Studies

Mecanismo De Acción

The mechanism of action of 2-bromo-4-methylpyridine primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, such as nucleophilic aromatic substitution and Suzuki coupling, to form more complex molecules. These reactions often involve the formation and breaking of carbon-bromine bonds, facilitated by catalysts and specific reaction conditions .

Comparación Con Compuestos Similares

Structural and Crystallographic Comparison

Cu(II) Complexes with Isomeric Ligands

| Property | [Cu(L1)₂(NO₃)₂] (L1 = 2-bromo-5-methylpyridine) | [Cu(L2)₂(NO₃)₂] (L2 = this compound) |

|---|---|---|

| Crystal System | Monoclinic (P21/c) | Triclinic (P1) |

| Br Substituent Orientation | Anti-conformation | Syn-conformation (Br···Br ~3.7 Å) |

| Coordination Geometry | 4+2 distorted octahedral | Double-tipped square pyramidal |

| Yield | 75% | 86% |

| UV-Vis Absorption | 270 nm (π–π*), 320 nm (LMCT) | 263 nm (π–π*), weak LMCT bands |

The syn-conformation in the 4-methyl derivative (CuL2) results in shorter Br···Br contacts and distinct coordination geometry compared to the anti-conformation in the 5-methyl isomer (CuL1) .

Spectroscopic and Magnetic Properties

- FT-IR/Raman : CuL1 and CuL2 exhibit marked differences in vibrational frequencies due to Br orientation and crystal symmetry .

- Magnetic Susceptibility : Both complexes show similar effective magnetic moments (µeff = 1.98 µB for CuL1, 2.00 µB for CuL2) and small Curie-Weiss constants (~−1 K) .

- EPR Spectroscopy : CuL2 displays higher g anisotropy (Δg = 0.203) compared to CuL1 (Δg = 0.160), reflecting differences in local symmetry .

Thermal Stability and Decomposition

Both CuL1 and CuL2 decompose at ~160°C, forming CuO as the final product. Despite structural differences, their thermal behaviors are nearly identical, suggesting lattice energy compensates for molecular instability .

Actividad Biológica

Synthesis

This compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. Notably, it serves as a versatile synthon in the synthesis of more complex heterocyclic compounds. For example, it has been utilized in the development of p38α MAP kinase inhibitors, demonstrating significant improvements in yield and biological activity compared to previous synthetic routes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. One of the key areas of research involves its role as a p38α MAP kinase inhibitor. This kinase plays a crucial role in inflammatory responses and cellular stress signaling pathways. Inhibitors derived from this compound have shown enhanced potency in inhibiting lipopolysaccharide (LPS)-stimulated TNF-α release from human blood, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

-

p38α MAP Kinase Inhibition :

- A study demonstrated that derivatives synthesized from this compound exhibited improved inhibitory activity against p38α MAP kinase compared to their parent compounds. The (S)-enantiomer of one such derivative showed a more than 110-fold increase in inhibition of TNF-α release compared to racemic mixtures.

- Synthesis of Heterocycles :

Research Findings

A comprehensive evaluation of the biological activity associated with this compound reveals several promising avenues for further research:

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Bromo-4-methylpyridine relevant to experimental design?

- Answer : this compound (CAS RN 4926-28-7) has a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol. Its mutagenic potential ([FS] classification) requires careful handling . Key properties include a density of 1.545 g/cm³ and a purity typically exceeding 97.0% (GC) for laboratory-grade material. These parameters are critical for stoichiometric calculations and solvent selection in synthetic protocols .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Due to its mutagenicity and potential irritancy, researchers should:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Follow first-aid protocols for eye exposure (flush with water for 15 minutes) and skin contact (wash with soap and water) .

- Store the compound in a cool, dry place, segregated from incompatible substances like strong oxidizers .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?

- Answer :

- NMR : The proton NMR spectrum should show distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The bromine atom induces deshielding in adjacent protons.

- Mass Spectrometry : A molecular ion peak at m/z 172 confirms the molecular weight, with fragmentation patterns consistent with Br loss (~91 Da fragment) .

- Melting Point : Compare observed values with literature data (if available) to detect impurities .

Advanced Research Questions

Q. What strategies optimize the bromination of 4-methylpyridine to synthesize this compound with high regioselectivity?

- Answer : Regioselective bromination at the 2-position can be achieved using:

- Electrophilic Bromination : Employ N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C). The methyl group at the 4-position directs electrophilic attack to the ortho (2-) position .

- Catalytic Systems : Lewis acids like FeCl₃ enhance regioselectivity by stabilizing transition states. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing bromine atom at the 2-position deactivates the pyridine ring, reducing electron density at the 4-methyl-substituted position. This enhances suitability for:

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C. The bromine acts as a leaving group, while the methyl group stabilizes intermediates via hyperconjugation .

- Nucleophilic Substitution : React with amines (e.g., piperidine) in DMSO at 120°C to replace Br with nucleophiles, monitored by GC-MS .

Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Answer :

- DSC/TGA : Differential scanning calorimetry determines precise melting points and detects polymorphic variations (e.g., a derivative with mp 198–202°C vs. literature 190°C) .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters (e.g., orthorhombic Pca2₁ symmetry, a = 12.353 Å) with reported data .

- HPLC-PDA : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate impurities and correlate UV spectra with structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.